molecular formula C23H21NO6 B11582228 2-{(E)-2-[4-(acetyloxy)-3,5-dimethoxyphenyl]ethenyl}quinolin-8-yl acetate

2-{(E)-2-[4-(acetyloxy)-3,5-dimethoxyphenyl]ethenyl}quinolin-8-yl acetate

Cat. No.: B11582228
M. Wt: 407.4 g/mol
InChI Key: ZIIZJQUCEJJVEX-CSKARUKUSA-N
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Description

2-[(1E)-2-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes an acetoxy group, dimethoxyphenyl group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-(acetyloxy)-3,5-dimethoxyphenyl intermediate. This can be achieved through the acetylation of 3,5-dimethoxyphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Coupling with Quinoline: The next step involves the coupling of the dimethoxyphenyl intermediate with a quinoline derivative. This can be achieved through a Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst and a boronic acid derivative of the quinoline moiety.

    Final Acetylation: The final step involves the acetylation of the coupled product to form the desired compound. This can be achieved using acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-[(1E)-2-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. Additionally, its fluorescent properties allow it to be used as a probe for imaging cellular structures and processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(1E)-2-[4-(HYDROXY)-3,5-DIMETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE: Similar structure but with a hydroxy group instead of an acetoxy group.

    2-[(1E)-2-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL METHYL ETHER: Similar structure but with a methyl ether group instead of an acetate group.

Uniqueness

2-[(1E)-2-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetoxy and dimethoxy groups enhances its solubility and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H21NO6

Molecular Weight

407.4 g/mol

IUPAC Name

[2-[(E)-2-(4-acetyloxy-3,5-dimethoxyphenyl)ethenyl]quinolin-8-yl] acetate

InChI

InChI=1S/C23H21NO6/c1-14(25)29-19-7-5-6-17-9-11-18(24-22(17)19)10-8-16-12-20(27-3)23(30-15(2)26)21(13-16)28-4/h5-13H,1-4H3/b10-8+

InChI Key

ZIIZJQUCEJJVEX-CSKARUKUSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C(=C3)OC)OC(=O)C)OC

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C(=C3)OC)OC(=O)C)OC

Origin of Product

United States

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